molecular formula C15H20N2O4S B2432628 2-{4-[(4-Methylidenecyclohexyl)sulfamoyl]phenoxy}acetamide CAS No. 2097896-22-3

2-{4-[(4-Methylidenecyclohexyl)sulfamoyl]phenoxy}acetamide

Cat. No. B2432628
CAS RN: 2097896-22-3
M. Wt: 324.4
InChI Key: NSHUZECFLBRMSX-UHFFFAOYSA-N
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Description

“2-{4-[(4-Methylidenecyclohexyl)sulfamoyl]phenoxy}acetamide” is a chemical compound with the molecular formula C15H20N2O4S . It is offered by Benchchem for CAS No. 2097896-22-3.

Scientific Research Applications

Synthesis of Porous Organic Polymers

The compound can be used in the synthesis of porous organic polymers (POPs). These polymers have specific surface areas and can be used for effective removal of radioactive iodine and trace detection of dinitrophenol (DNP) .

Fluorescence Sensing

The compound can be used in fluorescence sensing. The fluorescence quenching of the compound can be used for the detection of DNP .

Iodine Adsorption

The compound can be used for iodine adsorption. The adsorption capacities of the compound in iodine vapor and cyclohexane are high, making it useful for the removal of iodine .

Pharmacological Activities

Phenoxy acetamide and its derivatives, including “2-{4-[(4-Methylidenecyclohexyl)sulfamoyl]phenoxy}acetamide”, have significant pharmacological activities. They have been used for therapeutic applications .

Chemical Diversity

The compound is part of the chemical diversity of phenoxy acetamide and its derivatives. This diversity is important for the development of new pharmaceutical compounds .

Antibacterial Activity

Some derivatives of the compound have shown antibacterial activity .

properties

IUPAC Name

2-[4-[(4-methylidenecyclohexyl)sulfamoyl]phenoxy]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O4S/c1-11-2-4-12(5-3-11)17-22(19,20)14-8-6-13(7-9-14)21-10-15(16)18/h6-9,12,17H,1-5,10H2,(H2,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSHUZECFLBRMSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)OCC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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